Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a methylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Introduction of the Methylamino Group: This step involves the alkylation of an amine precursor with a suitable alkyl halide.
Esterification: The final step is the esterification of the intermediate compound with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring and methylamino group are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Unique due to its specific combination of functional groups.
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate: Similar structure but with an additional carbon in the alkyl chain.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-9(15)10(2,11-3)5-6-14-8-12-7-13-14/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
WJLHQONTIQOERW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCN1C=NC=N1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.